Technical Whitepaper: An In-depth Analysis of the Bifunctional Crosslinker C19H28BrN3O6
Technical Whitepaper: An In-depth Analysis of the Bifunctional Crosslinker C19H28BrN3O6
Disclaimer: Initial searches for the chemical formula C19H20BrN3O6 did not yield a known compound. This document focuses on a closely related and structurally plausible compound, C19H28BrN3O6, identified as (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2-bromoacetyl)amino]cyclohexanecarbonyl]amino]hexanoate. It is presumed that this is the compound of interest for this technical guide. The information presented herein is a combination of data available for this compound and inferences drawn from structurally related molecules.
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterobifunctional crosslinking agent C19H28BrN3O6. This molecule, systematically named (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2-bromoacetyl)amino]cyclohexanecarbonyl]amino]hexanoate, is a valuable tool for researchers in biochemistry, molecular biology, and drug development. Its unique architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, allows for the covalent conjugation of molecules, particularly biomolecules, through reactions with primary amines and sulfhydryl groups, respectively. This guide will delve into the physicochemical properties, a plausible synthetic route, and general experimental protocols for its application, providing a foundational resource for its use in scientific research.
Chemical Structure and Properties
The chemical structure of C19H28BrN3O6 is characterized by three key functional components: an NHS ester, a bromoacetyl group, and a spacer arm composed of a cyclohexyl and a hexanoyl moiety.
Structure:
Caption: Chemical structure of C19H28BrN3O6.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These values are calculated or estimated based on the chemical structure.
| Property | Value |
| Molecular Formula | C19H28BrN3O6 |
| Molecular Weight | 474.35 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); low solubility in water |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Synthesis
A plausible synthetic route for C19H28BrN3O6 involves a multi-step process, which is typical for the synthesis of complex organic molecules. The general workflow for the synthesis is outlined below.
Caption: Plausible synthetic workflow for C19H28BrN3O6.
Experimental Protocol: General Synthesis
The synthesis of C19H28BrN3O6 can be conceptualized in the following stages:
-
Protection of Amino Acids: The amino groups of 6-aminohexanoic acid and 4-aminocyclohexanecarboxylic acid are protected using standard protecting groups (e.g., Boc or Cbz) to prevent side reactions.
-
Amide Bond Formation: The protected amino acids are coupled using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a dipeptide-like intermediate.
-
Deprotection: The protecting groups are removed to expose the free amine and carboxylic acid functionalities.
-
Bromoacetylation: The exposed amino group is acylated with bromoacetyl chloride or bromoacetic anhydride to introduce the bromoacetyl moiety.
-
NHS Esterification: The carboxylic acid is activated by converting it to an N-hydroxysuccinimide ester using N-hydroxysuccinimide and a carbodiimide.
Mechanism of Action and Applications
C19H28BrN3O6 is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with different functional groups on target molecules.
Caption: General mechanism of action for C19H28BrN3O6 as a crosslinker.
Experimental Protocol: Protein-Peptide Conjugation
This protocol outlines a general procedure for using C19H28BrN3O6 to conjugate a protein (containing accessible primary amines) to a peptide (containing a cysteine residue with a free sulfhydryl group).
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Cysteine-containing peptide solution in a suitable buffer
-
C19H28BrN3O6 stock solution in an organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., Tris or glycine)
-
Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction with Protein (NHS Ester Reaction):
-
Dissolve the protein in the reaction buffer.
-
Add the C19H28BrN3O6 stock solution to the protein solution. The molar ratio of crosslinker to protein should be optimized.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching reagent to consume unreacted NHS esters.
-
Remove excess crosslinker by dialysis or size-exclusion chromatography.
-
-
Reaction with Peptide (Bromoacetyl Reaction):
-
(If necessary) Treat the cysteine-containing peptide with a reducing agent to ensure the sulfhydryl group is free.
-
Add the peptide solution to the activated protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a sulfhydryl-containing reagent like β-mercaptoethanol.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to separate the conjugate from unreacted protein and peptide.
-
Conclusion
C19H28BrN3O6 is a versatile heterobifunctional crosslinker with significant potential in various fields of life sciences research. Its ability to specifically and covalently link molecules containing primary amines and sulfhydryl groups makes it an invaluable tool for creating antibody-drug conjugates, immobilizing proteins onto surfaces, and studying protein-protein interactions. While experimental data for this specific compound is limited, the well-established chemistry of its reactive moieties provides a strong foundation for its application. Further research and characterization of this compound will undoubtedly expand its utility in the development of novel bioconjugates and research tools.
